BenchChemオンラインストアへようこそ!

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione

Bronchodilation Asthma Respiratory pharmacology

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione (CAS 86256-98-6) is a fully synthetic vicinal dihydroxyalkylxanthine derivative. The molecule belongs to the xanthine class and is characterized by a unique N7-(5,6-dihydroxyhexyl) chain combined with an N3-ethyl and an N1-propyl substituent.

Molecular Formula C16H26N4O4
Molecular Weight 338.40 g/mol
CAS No. 86256-98-6
Cat. No. B12749113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione
CAS86256-98-6
Molecular FormulaC16H26N4O4
Molecular Weight338.40 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)CC
InChIInChI=1S/C16H26N4O4/c1-3-8-20-15(23)13-14(19(4-2)16(20)24)17-11-18(13)9-6-5-7-12(22)10-21/h11-12,21-22H,3-10H2,1-2H3
InChIKeyFECYSWSLNGZYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione (CAS 86256-98-6): Chemical Identity and Pharmacological Class for Sourcing Decisions


3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione (CAS 86256-98-6) is a fully synthetic vicinal dihydroxyalkylxanthine derivative [1]. The molecule belongs to the xanthine class and is characterized by a unique N7-(5,6-dihydroxyhexyl) chain combined with an N3-ethyl and an N1-propyl substituent. This substitution pattern distinguishes it from the well-known bronchodilator theophylline (1,3-dimethylxanthine) and the hemorheologic agent pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine). The compound is supplied at ≥98% purity (NLT 98%) and has been directly evaluated for bronchospasmolytic activity in preclinical models.

Why 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione Cannot Be Replaced by Common Xanthine Analogs in Target Applications


Xanthine derivatives exhibit profound divergence in pharmacological profile depending on the nature and position of their N-alkyl substituents [1]. Theophylline (1,3-dimethyl) and pentoxifylline (1-(5-oxohexyl)-3,7-dimethyl) possess their characteristic side-chains at the N1 position, whereas the target compound places a vicinal dihydroxyhexyl chain at N7 while occupying N1 with propyl and N3 with ethyl. This positional isomerism leads to a distinct pharmacodynamic signature: the target compound demonstrates bronchospasmolytic potency approximately 3‑fold greater than theophylline‑ethylenediamine after intravenous administration in the standard Konzett–Rössler assay [1]. Simple interchange with theophylline, enprofylline, or pentoxifylline would therefore result in a different efficacy and side‑effect profile, making precise compound identity critical for reproducible research or formulation development.

Head-to-Head Quantitative Evidence for 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione


Bronchospasmolytic ED50: 3‑Fold Superiority Over Theophylline

In the Konzett–Rössler guinea‑pig bronchospasm model, the target compound (Example 1 of US4616020A) exhibited an intravenous ED50 of 1–3 mg/kg and an intraduodenal ED50 of 4.0–6.3 mg/kg, compared with theophylline‑ethylenediamine, which was approximately 3‑fold less potent after i.v. administration [1]. The assay measures the dose required to reduce experimentally induced bronchospasm by 50% relative to untreated controls.

Bronchodilation Asthma Respiratory pharmacology

Purity Specification: NLT 98% Enabling Reproducible In‑Vivo and In‑Vitro Studies

The compound is commercially supplied at a purity of NLT 98% . While this purity level is common among research‑grade xanthines, it provides a standardized baseline that minimizes batch‑to‑batch variability and ensures that observed biological effects can be attributed to the target molecule rather than impurities.

Purity Quality control Analytical chemistry

Structural Differentiation: N7‑(5,6‑Dihydroxyhexyl) vs. N1‑Substituted Xanthines

Unlike pentoxifylline (N1‑(5‑oxohexyl)) and lisofylline (N1‑(5‑hydroxyhexyl)), which carry their aliphatic chain at the N1 position, the target compound places a 5,6‑dihydroxyhexyl chain at N7 while the N1 and N3 positions are occupied by propyl and ethyl groups, respectively [1]. This positional isomerism has been shown to confer bronchospasmolytic activity that is directionally distinct from the hemorheologic and anti‑inflammatory activities of N1‑substituted analogs.

Structure‑activity relationship Xanthine Medicinal chemistry

Formulation Feasibility: Demonstrated Compatibility in Coated Tablet Dosage Forms

US4616020A describes a coated tablet formulation containing 100 mg of 3‑ethyl‑7‑(5,6‑dihydroxyhexyl)‑1‑propylxanthine per tablet core, together with lactose, corn starch, talc, colloidal silicic acid, and magnesium stearate [1]. The tablets were successfully prepared and coated, demonstrating the compound's compatibility with standard excipients and unit‑dose manufacturing processes.

Formulation Tablet Pharmaceutical development

Optimal Application Scenarios for 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione Based on Verified Evidence


In‑Vivo Bronchospasmolytic Screening in Guinea‑Pig Asthma Models

The compound's 3‑fold greater potency versus theophylline‑ethylenediamine in the Konzett–Rössler assay [1] makes it an ideal reference standard or lead candidate for in‑vivo bronchoconstriction studies. Researchers can use the established i.v. ED50 of 1–3 mg/kg and i.d. ED50 of 4.0–6.3 mg/kg as benchmark doses for comparative pharmacology with novel bronchodilator candidates.

Oral Solid Dosage Form Development for Respiratory Indications

The successful preparation of coated tablets containing 100 mg of the compound [1] provides a ready‑to‑adapt formulation template. Pharmaceutical development teams can leverage this precedent to accelerate prototype development for asthma or COPD therapies, confident in the compound's compatibility with common tableting excipients.

Structure‑Activity Relationship (SAR) Studies of Xanthine‑Based PDE Inhibitors

The distinct N7‑(5,6‑dihydroxyhexyl)‑N1‑propyl‑N3‑ethyl substitution pattern [1] offers a structurally orthogonal scaffold for SAR exploration. Medicinal chemistry groups can use this compound to probe the impact of N7‑ versus N1‑substitution on phosphodiesterase inhibition, adenosine receptor antagonism, and bronchospasmolytic activity, filling a gap left by the extensively studied N1‑substituted analogs such as pentoxifylline and lisofylline.

Analytical Method Development and Quality Control Reference

With a certified purity of NLT 98% , the compound can serve as a reference standard for HPLC or LC‑MS method development, enabling accurate quantification of vicinal dihydroxyalkylxanthines in biological matrices or pharmaceutical preparations.

Quote Request

Request a Quote for 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-3-ethyl-1-propyl-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.